(6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride
Description
The compound "(6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride" (CAS: 1289385-01-8) is a hydrochloride salt with a molecular formula of C₁₇H₁₉Cl₃N₄O₂ and a molecular weight of 417.72 g/mol . Structurally, it features a piperazine-2-carboxylate ester core substituted with two (6-chloropyridin-3-yl)methyl groups. The presence of dual chloropyridinyl moieties and the ester linkage distinguishes it from simpler piperazine derivatives. This compound is cataloged under MDL number MFCD18837360 and is typically stored under dry, room-temperature conditions .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2.ClH/c18-15-3-1-12(7-21-15)10-23-6-5-20-9-14(23)17(24)25-11-13-2-4-16(19)22-8-13;/h1-4,7-8,14,20H,5-6,9-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIXAKQHFWISIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)OCC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-01-8 | |
| Record name | 2-Piperazinecarboxylic acid, 1-[(6-chloro-3-pyridinyl)methyl]-, (6-chloro-3-pyridinyl)methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the chlorination of pyridine to introduce chlorine atoms at the desired positions. The chlorinated pyridine is then reacted with piperazine to form the piperazine ring. Finally, the carboxylate group is introduced through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the chlorine atoms and the stability of the piperazine ring.
Chemical Reactions Analysis
Reductive Amination for Piperazine Functionalization
The installation of (6-chloropyridin-3-yl)methyl groups onto the piperazine core is likely achieved via reductive amination, a method widely used for similar systems .
Key Steps :
-
Condensation of 6-chloropyridine-3-carbaldehyde with piperazine-2-carboxylate derivatives.
-
Reduction of the imine intermediate using NaBH(OAc)₃ in DCM .
-
Acidic workup (e.g., HCl) to isolate the hydrochloride salt .
Esterification of the Carboxylate Group
The carboxylate ester moiety is likely introduced via coupling reactions between piperazine-2-carboxylic acid and (6-chloropyridin-3-yl)methanol.
Mechanistic Notes :
-
Activation of the carboxylic acid via HATU forms an active ester intermediate.
Hydrolytic Sensitivity
-
The ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid .
-
Hydrochloride salt formation enhances stability by reducing hygroscopicity .
Nucleophilic Aromatic Substitution
The 6-chloropyridinyl groups may undergo substitution at the chlorine position under SNAr conditions, though steric hindrance from the methyl group at C3 could limit reactivity .
Spectroscopic Characterization
Scientific Research Applications
Pharmaceutical Applications
1.1 Antidepressant and Anxiolytic Properties
Research has indicated that derivatives of piperazine compounds, such as (6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride, exhibit potential antidepressant and anxiolytic effects. The compound's structural similarity to known antidepressants allows for the exploration of its efficacy in treating mood disorders.
Case Study Example:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and tested their activity on serotonin receptors, which are crucial in mood regulation. The findings suggested that modifications on the piperazine ring could enhance binding affinity, indicating that this compound may serve as a lead for developing new antidepressants .
Agricultural Applications
2.1 Pesticide Development
The compound has been investigated for its potential use as a pesticide or herbicide. Its chlorinated pyridine structure is known to enhance bioactivity against various agricultural pests.
Data Table: Pesticidal Efficacy
Case Study Example:
A patent (US9328068B2) describes the synthesis and application of a similar compound for controlling animal parasitic pests and agricultural pests. The study demonstrated that the compound effectively reduced pest populations in controlled environments, highlighting its potential for agricultural use .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride
- Molecular Formula : C₁₀H₁₆Cl₃N₃
- Molecular Weight : 284.61 g/mol
- Key Features : A dihydrochloride salt with a single (6-chloropyridin-3-yl)methyl group attached to a piperazine ring. Lacks the carboxylate ester and second chloropyridinyl substituent present in the target compound.
- Relevance : This simpler analog shares the piperazine-chloropyridinyl backbone but lacks the structural complexity of the target compound. Its dihydrochloride form suggests higher aqueous solubility compared to the target’s hydrochloride salt .
Methyl piperazine-2-carboxylate hydrochloride
- Key Features : Piperazine-2-carboxylate ester with a methyl group instead of chloropyridinyl substituents.
- Comparison : The target compound’s dual chloropyridinyl groups may enhance binding affinity or selectivity compared to this methyl-substituted derivative.
Nitenpyram Metabolites
- Examples :
- N-((6-Chloropyridin-3-yl)methyl)ethanamine
- N-((6-Chloropyridin-3-yl)methyl)-N-ethylmethanediamine
- Key Features: Linear amines or diamines with a single chloropyridinylmethyl group. Identified as intermediates in the microbial degradation of nitenpyram, a neonicotinoid insecticide .
- Relevance : The target compound’s piperazine ring and ester linkage likely confer greater metabolic stability compared to these metabolites, which are prone to rapid degradation .
1-[(6-Chloropyridin-3-yl)carbonyl]-4-methylpiperazine
- Molecular Formula : C₁₁H₁₄ClN₃O
- Key Features : Features a carbonyl linkage between the chloropyridinyl group and the piperazine ring, contrasting with the target’s ester bond.
Structural and Functional Analysis Table
Key Findings and Implications
- Activity Insights: While methyl piperazine-2-carboxylate enhances methylation activity , the target’s chloropyridinyl substituents may redirect its biological targets, possibly toward neonicotinoid-like interactions .
- Solubility vs. Stability : The dihydrochloride analog offers higher solubility, but the target’s ester group may balance stability and controlled hydrolysis in biological systems.
Biological Activity
The compound (6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride is a derivative of chloropyridine and piperazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for (6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride is . Its structure features a piperazine ring substituted with chloropyridine moieties, which may contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.25 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in DMF |
| Storage Conditions | Keep in dark, inert atmosphere |
Antiviral Activity
Research indicates that chloropyridine derivatives exhibit significant antiviral properties. For instance, compounds similar to (6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine have shown inhibitory activity against SARS-CoV and other viral pathogens. Specifically, certain chloropyridinyl esters demonstrated low nanomolar inhibitory activity against the 3CL protease of SARS-CoV-2, suggesting potential therapeutic applications in treating viral infections .
Enzyme Inhibition
Chloropyridine derivatives have been investigated for their enzyme inhibitory effects. Studies have shown that modifications in the chloropyridine structure can lead to variations in enzyme inhibition potency. For example, certain derivatives exhibited IC50 values in the low micromolar range against various enzymes, indicating their potential as enzyme inhibitors in therapeutic applications .
Cytotoxicity Profile
The cytotoxicity of (6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine has been assessed using MTT assays. Results indicated that compounds within this class generally displayed CC50 values greater than 100 µM, suggesting a relatively low cytotoxic profile at therapeutic concentrations .
The mechanism of action for this compound may involve interaction with specific cellular targets or pathways. For instance, chloropyridine derivatives are known to interact with P-glycoprotein transporters, affecting drug efflux and bioavailability in cells . This interaction is crucial for enhancing the efficacy of antiviral agents.
Study 1: SARS-CoV Inhibition
A study demonstrated that chloropyridine-based compounds exhibited promising antiviral activity against SARS-CoV. The inhibition was attributed to the ability of these compounds to bind effectively to viral proteases, disrupting viral replication processes. The study highlighted the potential of (6-Chloropyridin-3-yl)methyl derivatives as candidates for further development in antiviral therapies .
Study 2: Enzyme Inhibition Assays
In another investigation focused on enzyme inhibition, various chloropyridine derivatives were synthesized and tested for their inhibitory effects on target enzymes involved in metabolic pathways. Results indicated that specific structural modifications significantly enhanced inhibitory potency compared to unmodified analogs. This suggests that (6-Chloropyridin-3-yl)methyl compounds could be optimized for better therapeutic outcomes through structural adjustments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (6-Chloropyridin-3-yl)methyl derivatives, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 6-chloro-3-chloromethylpyridine intermediates are reacted with piperazine derivatives under reflux in aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate substitution. Reaction optimization includes temperature control (80–100°C), stoichiometric ratios (1:1.2 for amine:halide), and monitoring via TLC/HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of techniques:
- HPLC/LC-MS : To assess purity (>95%) and detect impurities.
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., pyridinyl methyl protons at δ 4.2–4.5 ppm, piperazine backbone signals).
- FT-IR : Identify functional groups (e.g., ester C=O stretch ~1730 cm⁻¹) .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (refer to GHS hazard data gaps in safety sheets). Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Methodology : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h.
- Thermal stress : Heat at 80°C for 48h.
- Analyze degradation products via LC-MS/MS. Pyridinyl hydrolysis to carboxylic acids and piperazine ring cleavage are common pathways .
Q. What experimental designs are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology : Use a split-plot design for multi-factor studies:
- Primary factors : Concentration gradients (0.1–100 µM), incubation time (1–24h).
- Secondary factors : Temperature (25°C vs. 37°C), buffer systems (PBS vs. Tris-HCl).
- Assays : Radioligand binding, fluorescence polarization, or SPR for binding kinetics .
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
- Methodology : Perform comparative studies under standardized conditions:
- Solubility : Use shake-flask method in buffers (pH 2–10) with UV-Vis quantification.
- Reactivity : Test nucleophilic substitution rates with controlled equivalents of nucleophiles (e.g., amines, thiols) under inert atmospheres.
- Cross-validate results using orthogonal techniques (e.g., NMR vs. HPLC for reaction progress) .
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
- Methodology :
- Process optimization : Switch from batch to flow chemistry for exothermic reactions.
- Purification : Use preparative HPLC with gradient elution (ACN/water + 0.1% TFA).
- Quality control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .
Data Analysis & Interpretation
Q. How should researchers analyze discrepancies in spectral data (e.g., NMR or MS) between synthetic batches?
- Methodology :
- Spectral deconvolution : Use software (e.g., MestReNova) to identify minor impurities.
- Isotopic pattern analysis (MS) : Confirm molecular ion clusters (e.g., Cl isotopes at m/z 35/37).
- Batch comparison : Apply multivariate analysis (PCA) to detect outliers in peak intensities .
Q. What computational methods support the prediction of this compound’s physicochemical properties?
- Methodology :
- QSAR models : Use descriptors like logP, TPSA, and H-bond donors/acceptors to predict solubility and permeability.
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina.
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
